N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a synthetic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline family. This class of compounds has garnered significant interest due to its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves multiple steps. One common synthetic route starts with the reaction of o-phenylenediamine with oxalic acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride to yield 2,3-dichloroquinoxaline. Subsequent reactions with appropriate reagents lead to the formation of the final compound . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as chloranil.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like methylamine.
Scientific Research Applications
Chemistry: It serves as a scaffold for designing new molecules with enhanced biological activities.
Medicine: The compound acts as an A2B receptor antagonist, which is associated with anticancer activity.
Industry: Its antimicrobial and antiviral properties make it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with molecular targets such as the A2B receptor. By antagonizing this receptor, the compound can inhibit pathways involved in tumor growth and metastasis. Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 and downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family include:
- 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol
- imidazo[1,2-a]quinoxaline
- imidazo[1,2-a]pyrazine
- pyrazolo[1,5-a]quinoxaline
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C19H18ClN5O2 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C19H18ClN5O2/c1-4-17-23-24-19-18(21-12-7-5-6-8-14(12)25(17)19)22-13-10-15(26-2)11(20)9-16(13)27-3/h5-10H,4H2,1-3H3,(H,21,22) |
InChI Key |
SLRXDGUCAVMKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC(=C(C=C4OC)Cl)OC |
Origin of Product |
United States |
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